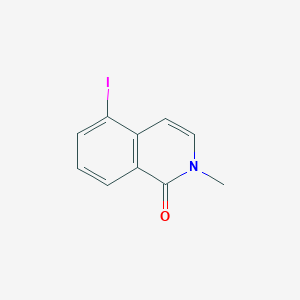

5-iodo-2-methylisoquinolin-1(2H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8INO |

|---|---|

Molecular Weight |

285.08 g/mol |

IUPAC Name |

5-iodo-2-methylisoquinolin-1-one |

InChI |

InChI=1S/C10H8INO/c1-12-6-5-7-8(10(12)13)3-2-4-9(7)11/h2-6H,1H3 |

InChI Key |

UVVLDBCHYBYLDW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C(C1=O)C=CC=C2I |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 5 Iodo 2 Methylisoquinolin 1 2h One

Cross-Coupling Reactions Involving the C-I Bond at the C5 Position

The C-I bond in 5-iodo-2-methylisoquinolin-1(2H)-one is an ideal site for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. tamu.edu

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, involving the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium(0) complex. tamu.edu The C-I bond at the C5 position of the isoquinolinone is highly susceptible to the initial oxidative addition step in the Suzuki catalytic cycle. scielo.org.mx This reaction allows for the introduction of a wide array of aryl, heteroaryl, vinyl, and alkyl groups at this position.

The general reaction proceeds in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃, or KF) in a variety of solvents, including aqueous mixtures. scielo.org.mxresearchgate.netresearchgate.net The reaction with this compound is expected to proceed efficiently to yield 5-substituted-2-methylisoquinolin-1(2H)-one derivatives.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid Partner | Product | Typical Conditions | Expected Yield |

|---|---|---|---|

| Phenylboronic acid | 5-Phenyl-2-methylisoquinolin-1(2H)-one | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C | High |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylisoquinolin-1(2H)-one | Pd(dppf)Cl₂, Cs₂CO₃, Dioxane, 100 °C | High |

| Thiophen-2-ylboronic acid | 2-Methyl-5-(thiophen-2-yl)isoquinolin-1(2H)-one | Pd(OAc)₂, SPhos, K₃PO₄, Toluene, 100 °C | Good to High |

| Vinylboronic acid pinacol (B44631) ester | 2-Methyl-5-vinylisoquinolin-1(2H)-one | Pd(dppf)Cl₂, KF, DME/H₂O, 80 °C | Good |

The reactive C-I bond also makes this compound an excellent substrate for Heck and Sonogashira coupling reactions. rsc.orgresearchgate.net

The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. This palladium-catalyzed process typically requires a base, such as triethylamine (B128534) or potassium carbonate, and is tolerant of a wide range of functional groups. conicet.gov.ar The reaction with alkenes like acrylates, styrenes, or simple olefins would introduce a vinyl-type substituent at the C5 position.

The Sonogashira reaction facilitates the formation of a C-C bond between the aryl iodide and a terminal alkyne. rsc.org This transformation is usually co-catalyzed by palladium and a copper(I) salt (e.g., CuI) in the presence of an amine base. semanticscholar.org This method provides a direct route to 5-alkynyl-2-methylisoquinolin-1(2H)-one derivatives, which are valuable precursors for further synthetic manipulations.

Table 2: Representative Heck and Sonogashira Coupling Reactions

| Reaction Type | Coupling Partner | Product | Typical Conditions | Expected Yield |

|---|---|---|---|---|

| Heck | Styrene | 2-Methyl-5-((E)-2-phenylvinyl)isoquinolin-1(2H)-one | Pd(OAc)₂, PPh₃, Et₃N, DMF, 100 °C | Good |

| Heck | n-Butyl acrylate | (E)-Butyl 3-(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)acrylate | Pd(OAc)₂, K₂CO₃, DMF, 120 °C | Good to High |

| Sonogashira | Phenylacetylene | 2-Methyl-5-(phenylethynyl)isoquinolin-1(2H)-one | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60 °C | High |

| Sonogashira | Trimethylsilylacetylene | 2-Methyl-5-((trimethylsilyl)ethynyl)isoquinolin-1(2H)-one | PdCl₂(PPh₃)₂, CuI, Et₃N, Toluene, 70 °C | High |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org Given the reactivity of aryl iodides, this compound is an ideal substrate for this transformation. The reaction typically employs a palladium catalyst in conjunction with a sterically hindered phosphine ligand (e.g., BINAP, XPhos) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu). wikipedia.orgresearchgate.net This allows for the coupling of a diverse range of primary and secondary amines, including anilines, alkylamines, and various nitrogen-containing heterocycles. researchgate.netnih.gov

Table 3: Representative Buchwald-Hartwig Amination Reactions

| Amine Partner | Product | Typical Conditions | Expected Yield |

|---|---|---|---|

| Aniline | 2-Methyl-5-(phenylamino)isoquinolin-1(2H)-one | Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 110 °C | High |

| Morpholine | 5-(Morpholino)-2-methylisoquinolin-1(2H)-one | Pd(OAc)₂, BINAP, Cs₂CO₃, Dioxane, 100 °C | High |

| n-Butylamine | 5-(Butylamino)-2-methylisoquinolin-1(2H)-one | Pd₂(dba)₃, RuPhos, K₃PO₄, Toluene, 100 °C | Good to High |

| Carbazole | 5-(9H-Carbazol-9-yl)-2-methylisoquinolin-1(2H)-one | Pd(OAc)₂, Xantphos, K₂CO₃, Dioxane, 110 °C | Good |

The versatility of the C-I bond extends to other important cross-coupling reactions. For instance, Stille coupling with organostannanes can be used to introduce various organic fragments. Similarly, Hiyama coupling with organosilanes and Negishi coupling with organozinc reagents are viable methods for C-C bond formation at the C5 position. Furthermore, related C-O and C-S bond-forming reactions, analogous to the Buchwald-Hartwig amination, can be employed to synthesize 5-aryloxy and 5-arylthio derivatives, respectively, using phenols or thiols as coupling partners under specific catalytic conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C5 Position

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination sequence involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

A critical requirement for an SNAr reaction is the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org In this compound, the primary electron-withdrawing feature is the carbonyl group of the lactam ring. However, the C5 position is meta to the C1 carbonyl group. While the carbonyl group does exert some inductive electron-withdrawing effect, it cannot directly stabilize a negative charge at the C5 position via resonance.

Due to this lack of ortho/para activation, SNAr reactions at the C5 position of this compound are expected to be challenging. The reaction would likely require very harsh conditions, such as high temperatures and extremely potent nucleophiles (e.g., NaNH₂). youtube.com Under such conditions, competing reaction pathways, including elimination-addition via a benzyne-type intermediate, might occur. youtube.com Consequently, transition-metal-catalyzed cross-coupling reactions are generally the preferred and more efficient methods for functionalizing the C5 position.

Radical Reactions and Pathways Involving this compound

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it susceptible to homolytic cleavage to generate a radical species. This cleavage can be initiated by heat, ultraviolet light, or a radical initiator. nih.govmdpi.com The formation of a 2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl radical opens up several potential reactive pathways.

The driving force for such reactions is often the formation of a more stable radical following an initial transformation. mdpi.com Once formed, the aryl radical is highly reactive and can participate in a variety of processes:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from the solvent or another reagent in the reaction mixture, leading to the formation of the de-iodinated product, 2-methylisoquinolin-1(2H)-one.

Radical Addition: It can add to an alkene or alkyne, initiating a chain reaction for C-C bond formation.

Intramolecular Cyclization: If the isoquinolinone scaffold is substituted with a suitable tether (e.g., an appropriately positioned alkene or alkyne), the aryl radical can undergo an intramolecular cyclization to form a new ring system. This is a powerful strategy for constructing complex polycyclic molecules.

Trapping by a Radical Acceptor: The radical can be trapped by other species, such as molecular iodine, to regenerate the starting material or participate in iodine-mediated oxidative coupling reactions. nih.gov

These radical pathways offer synthetic routes that are complementary to the more common ionic and organometallic reactions, providing alternative strategies for the functionalization of the this compound scaffold.

Photo-induced Radical Processes

While specific studies detailing the photo-induced radical reactions of this compound are not extensively documented, the broader class of isoquinoline (B145761) and isoquinolinone derivatives is known to participate in such transformations. researchgate.netnih.gov Photocatalysis has been successfully employed for the hydroalkylation of related 3-methyleneisoindolin-1-ones using iodoalkanes, proceeding through a halogen atom transfer (XAT) process under visible light. rsc.org

It is well-established that aryl-iodide bonds can undergo homolytic cleavage upon irradiation with ultraviolet light to generate an aryl radical and an iodine radical. This potential pathway suggests that this compound could serve as a precursor to the 2-methylisoquinolin-1(2H)-on-5-yl radical. This highly reactive intermediate could then be trapped by various radical acceptors or participate in cascade cyclizations. Furthermore, isoquinoline-derived photocatalysts have been designed that, upon excitation, generate a nitrogen-centered radical cation capable of initiating reactions via hydrogen atom transfer. nih.gov This indicates the electronic susceptibility of the isoquinoline core to photocatalytic cycling, a principle that could potentially be applied to substrates like this compound.

Mechanochemical Radical Reactions

There is a notable absence of published scientific literature concerning the mechanochemical radical reactions of this compound. Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is an emerging field, and its application to specific radical processes involving this particular isoquinolinone derivative has not been documented in available research. Consequently, a detailed discussion and data on its behavior under these conditions cannot be provided.

Electrophilic Aromatic Substitution on the Isoquinolinone Ring System

The isoquinolinone ring system is a complex aromatic structure where the regioselectivity of electrophilic aromatic substitution (EAS) is governed by the combined electronic effects of the fused pyridine (B92270) ring and any substituents on the carbocyclic (benzene) ring. For quinolines and isoquinolines, electrophilic attack preferentially occurs on the benzene (B151609) ring at the C5 and C8 positions, as this allows for the formation of a more stable cationic intermediate (a Wheland intermediate) where the aromaticity of the pyridine ring can be preserved across more resonance structures. imperial.ac.ukquimicaorganica.org

In this compound, the situation is dictated by multiple directing influences:

The Lactam Ring : The N-methyl group is an activating, ortho-, para-directing group. However, its influence is primarily on the pyridinone ring. The adjacent carbonyl group is a strong deactivating, meta-directing group.

The Iodine Substituent : Located at C5, the iodo group is a deactivating group due to its inductive effect but directs incoming electrophiles to its ortho (C4, C6) and para (C8) positions via resonance.

Inherent Ring Preference : The natural tendency for substitution at C5 and C8. quimicaorganica.org

Given that the C5 position is already occupied, the primary sites for electrophilic attack are the C8 and C6 positions. The C8 position is sterically accessible and is the para position relative to the iodo director, as well as being one of the inherently favored sites for substitution on the isoquinoline core. The C6 position is ortho to the iodine. Therefore, a mixture of products could be expected, with substitution at C8 being a likely major outcome.

| Position | Directing Effect of Iodine (at C5) | Inherent Ring Preference | Predicted Outcome |

| C6 | Ortho (Activating via resonance) | Less favored | Possible minor product |

| C7 | Meta | Less favored | Unlikely |

| C8 | Para (Activating via resonance) | Favored | Likely major product |

Functional Group Interconversions of the Isoquinolinone Moiety

The functional groups present in this compound—the aryl iodide and the cyclic amide (lactam)—offer distinct opportunities for chemical modification.

The carbon-iodine bond is particularly valuable for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates for these transformations. Three of the most significant reactions are:

Suzuki-Miyaura Coupling : This reaction couples the aryl iodide with an organoboron reagent (like a boronic acid or ester) to form a biaryl linkage. Reacting this compound with various arylboronic acids would yield 5-aryl-2-methylisoquinolin-1(2H)-ones. This is a robust and widely used method for constructing complex aromatic systems. researchgate.netmdpi.comnih.govrsc.org

Heck Reaction : This involves the coupling of the aryl iodide with an alkene to form a new substituted alkene. nih.govwikipedia.org This would allow for the introduction of vinyl groups at the C5 position of the isoquinolinone core. The reaction is known for its high stereoselectivity, typically affording the trans product. organic-chemistry.orgchem-station.com

Sonogashira Coupling : This reaction forms a C-C bond between the aryl iodide and a terminal alkyne, creating an arylethyne moiety. wikipedia.orgyoutube.com This provides a direct route to 5-alkynyl-2-methylisoquinolin-1(2H)-one derivatives, which are valuable intermediates for further synthesis. nih.govnih.govresearchgate.net

These cross-coupling reactions represent the most powerful and well-documented pathways for the functionalization of the 5-iodo-isoquinolinone scaffold.

| Reaction | Coupling Partner | Catalyst (Typical) | Base (Typical) | Product Type |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | 5-Aryl-isoquinolinone |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N, K₂CO₃ | 5-Vinyl-isoquinolinone |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | 5-Alkynyl-isoquinolinone |

The lactam functionality within the isoquinolinone ring is generally stable. However, it can undergo certain transformations. For instance, the carbonyl group can be reduced using strong reducing agents like lithium aluminum hydride to yield the corresponding cyclic amine, though this may also affect other parts of the molecule. The amide N-H bond in a parent isoquinolinone could be a site for alkylation, but in the target molecule, this position is already occupied by a methyl group. The lactam ring itself is generally robust and remains intact during many reactions, including the aforementioned cross-coupling transformations. mdpi.com

Mechanistic Investigations of Reactions Involving 5 Iodo 2 Methylisoquinolin 1 2h One

Elucidation of Reaction Pathways for C-I Bond Functionalization

No specific studies detailing the reaction pathways for the C-I bond functionalization of 5-iodo-2-methylisoquinolin-1(2H)-one were found. Research on related aryl iodides suggests that reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations would likely proceed via a standard catalytic cycle involving oxidative addition, transmetalation (for coupling reactions), and reductive elimination. However, the precise intermediates and the influence of the isoquinolinone core on the energetics of this cycle for this specific substrate are not documented.

Role of Catalysts and Reagents in Directed Reactivity

While palladium, copper, and rhodium are common catalysts for the functionalization of aryl iodides, the literature lacks specific examples or comparative studies for their application to this compound. There is no available data on ligand effects, catalyst loading, or the specific role of bases and other additives in directing the reactivity or selectivity of reactions involving this compound.

Kinetic and Thermodynamic Studies of Transformations

A search for kinetic and thermodynamic data for any transformation involving this compound yielded no results. Such studies would be crucial for understanding reaction rates, activation energies, and the relative stability of intermediates and products, but this information has not been published.

Spectroscopic Analysis of Reaction Intermediates

There are no published reports on the spectroscopic characterization (e.g., via NMR, mass spectrometry, or IR spectroscopy) of reaction intermediates formed from this compound. The identification and structural confirmation of transient species are fundamental to confirming any proposed reaction mechanism, and this crucial piece of the puzzle is missing from the scientific record.

Solvent Effects and Reaction Condition Optimization on Mechanistic Outcomes

The optimization of reaction conditions is a standard part of synthetic methodology development, but specific studies focusing on how solvent polarity, temperature, and concentration influence the mechanistic outcomes for this compound are absent from the literature.

Computational and Theoretical Studies on 5 Iodo 2 Methylisoquinolin 1 2h One

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its reactivity. Computational methods, particularly those based on quantum mechanics, can map the electron density distribution, identify orbitals involved in chemical reactions, and predict sites susceptible to electrophilic or nucleophilic attack.

Substituents on the isoquinolinone core significantly influence its electronic properties. In 5-iodo-2-methylisoquinolin-1(2H)-one, the iodo, methyl, and carbonyl groups each play a distinct role. The iodine atom, being a halogen, exerts a dual electronic effect: it is electron-withdrawing through induction (-I effect) and electron-donating through resonance (+M effect), though the inductive effect typically dominates in reactivity. The carbonyl group is strongly electron-withdrawing, which deactivates the aromatic ring to electrophilic attack but can activate it for nucleophilic substitution. The N-methyl group is weakly electron-donating.

Frontier Molecular Orbital (FMO) theory is a key tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govscirp.org

Studies on related heterocyclic systems show that the introduction of electron-withdrawing groups tends to lower the HOMO and LUMO energy levels, while electron-donating groups raise them. mdpi.com For this compound, the combined effects of its substituents would result in a unique electronic profile, making the C5 position (bearing the iodine) a potential site for nucleophilic substitution reactions. nih.govyoutube.com

| Substituent/Feature | Position | Predicted Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| Iodo Group | C5 | Inductively withdrawing (-I), weakly resonance donating (+M) | Makes the C5 position electrophilic and susceptible to nucleophilic attack. |

| Carbonyl Group | C1 | Strongly electron-withdrawing (-I, -M) | Reduces electron density in the ring system, deactivating it towards electrophiles. |

| N-Methyl Group | N2 | Weakly electron-donating (+I) | Slightly increases electron density in the heterocyclic ring. |

| Isoquinolinone Core | - | Aromatic heterocyclic system | Provides a stable but reactive scaffold. |

Reaction Mechanism Elucidation using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for elucidating reaction mechanisms. rsc.org By calculating the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies, thereby providing a detailed picture of the reaction pathway. scirp.org

For isoquinolinone derivatives, DFT has been used to study various reactions, including substitutions and cyclizations. nih.gov In the case of this compound, a key reaction of interest would be the substitution of the iodine atom, a common strategy for further functionalization. A DFT study of such a reaction would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactant, nucleophile, transition state, and product.

Transition State Search: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Frequency Analysis: Confirming the nature of the stationary points (reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency).

Theoretical studies on similar aromatic systems demonstrate that such calculations can accurately predict reaction outcomes and provide insights into the electronic effects of substituents on reaction rates. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable low-energy conformations (conformers) of a molecule. For this compound, this would primarily involve the orientation of the N-methyl group, although its rotational barrier is low.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements of the molecule and its interactions with solvent molecules or a biological target like a protein. In drug discovery, MD simulations are widely used to:

Assess the stability of a ligand-protein complex. benthamdirect.comnih.gov

Predict binding free energies.

Understand how a ligand induces conformational changes in a protein.

Simulate the behavior of molecules in different solvent environments.

Studies on various heterocyclic compounds, including quinazolinone and isoquinoline (B145761) derivatives, have used MD simulations to explore their binding modes with enzymes and receptors, providing critical information for inhibitor design. benthamdirect.comnih.gov A simulation of this compound in an aqueous solution, for example, would reveal its solvation properties and internal dynamics.

Prediction of Spectroscopic Properties to Aid Characterization

Computational methods, especially DFT, are highly effective at predicting spectroscopic properties, which can be invaluable for confirming the identity and structure of a synthesized compound. nih.gov By calculating properties like vibrational frequencies (infrared and Raman) and electronic transitions (UV-Visible), a theoretical spectrum can be generated and compared against experimental data. researchgate.netscirp.org

Vibrational Spectroscopy (IR/Raman): DFT calculations can predict the vibrational frequencies corresponding to specific bond stretches, bends, and torsions. For this compound, key predicted peaks would include the C=O stretch of the lactam, aromatic C=C and C-H stretches, and the C-N stretch. Agreement between the calculated and experimental spectra provides strong evidence for the proposed structure. researchgate.net

NMR Spectroscopy: While more computationally intensive, chemical shifts (¹H and ¹³C NMR) can also be predicted to aid in spectral assignment.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. nih.govresearchgate.net This can help rationalize the color and electronic properties of the molecule.

| Spectroscopic Technique | Predicted Property | Typical Information Gained for Isoquinolinones | Reference Study Approach |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | Presence of key functional groups (e.g., C=O stretch ~1650 cm⁻¹, aromatic C=C stretches ~1600-1450 cm⁻¹) | DFT/B3LYP calculations researchgate.net |

| Raman Spectroscopy | Vibrational Frequencies (cm⁻¹) | Complementary information to IR, especially for symmetric vibrations and the carbon skeleton. | DFT/B3LYP calculations researchgate.net |

| UV-Visible Spectroscopy | Absorption Wavelength (λmax) | Information on π-electron conjugation and electronic transitions within the aromatic system. | TD-DFT calculations nih.govresearchgate.net |

| NMR Spectroscopy | Chemical Shifts (ppm) | Detailed connectivity and electronic environment of H and C atoms. | GIAO method within DFT |

Quantitative Structure-Activity Relationships (QSAR) for Isoquinolinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. These models are fundamental in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. japsonline.comjapsonline.com Numerous QSAR studies have been performed on isoquinoline and related heterocyclic derivatives to understand their potential as therapeutic agents. researchgate.netnih.govnih.govplos.org

A typical 3D-QSAR study, using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), involves:

Dataset Collection: Assembling a series of isoquinolinone analogues with experimentally measured biological activities (e.g., IC₅₀ values).

Molecular Modeling and Alignment: Generating 3D structures of all molecules and aligning them based on a common scaffold. plos.org

Field Calculation: Calculating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules.

Statistical Analysis: Using techniques like Partial Least Squares (PLS) to build a mathematical equation linking the variations in these fields to the variations in biological activity.

Model Validation: Rigorously testing the model's statistical significance and predictive power.

The resulting 3D-QSAR models generate contour maps that visualize the regions where specific properties (e.g., bulky groups, positive charge) are predicted to increase or decrease biological activity. nih.gov These maps provide intuitive guidance for designing more potent derivatives. Studies on isoquinoline derivatives have successfully used QSAR to develop models for their activity as inhibitors of various enzymes and as antibacterial or anticancer agents. japsonline.comnih.govnih.gov

Synthetic Utility of 5 Iodo 2 Methylisoquinolin 1 2h One As a Versatile Building Block

Incorporation into Complex Heterocyclic Systems

The isoquinolin-1(2H)-one nucleus is a prevalent structural motif in numerous biologically active compounds and natural products. The introduction of an iodine atom at the 5-position provides a strategic handle for the construction of more elaborate heterocyclic systems through various cross-coupling reactions.

Synthesis of Fused N-Heterocyclic Compounds

The carbon-iodine bond at the C5 position of 5-iodo-2-methylisoquinolin-1(2H)-one is an ideal reaction site for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination could be employed to introduce a variety of substituents that can subsequently participate in intramolecular cyclization reactions to form fused N-heterocyclic systems.

For instance, a Suzuki coupling with a suitably functionalized boronic acid could introduce a side chain that, upon a subsequent reaction (e.g., Pictet-Spengler or Bischler-Napieralski type cyclizations), could lead to the formation of novel polycyclic alkaloids or their analogues. Similarly, a Sonogashira coupling with a terminal alkyne bearing a nucleophilic group could set the stage for an intramolecular cyclization, affording fused systems containing five- or six-membered rings.

Preparation of Polycyclic Isoquinolinone Architectures

Beyond the formation of fused N-heterocycles, the C5-iodo functionality can be exploited to construct extended polycyclic aromatic and heteroaromatic systems. Palladium-catalyzed reactions like the Suzuki or Stille coupling with aryl or heteroaryl boronic acids (or stannanes) can be envisioned to append additional aromatic rings to the isoquinolinone core.

Furthermore, intramolecular Heck reactions could be designed wherein a vinyl or aryl group, tethered to the isoquinolinone scaffold via the C5 position, undergoes cyclization to form a new ring. Such strategies would provide access to complex, rigid polycyclic structures that are of interest in materials science and medicinal chemistry.

Scaffold for Diversification via Derivatization at C5

The true synthetic utility of this compound lies in its potential as a versatile scaffold that can be readily diversified at the C5 position. The carbon-iodine bond is amenable to a wide array of transformations, allowing for the introduction of various functional groups and molecular fragments.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions at C5

| Reaction Name | Coupling Partner | Resulting Bond | Potential Functional Groups Introduced |

|---|---|---|---|

| Suzuki Coupling | Organoboronic acids/esters | C-C | Aryl, heteroaryl, alkyl, alkenyl |

| Heck Coupling | Alkenes | C-C | Alkenyl |

| Sonogashira Coupling | Terminal alkynes | C-C | Alkynyl |

| Buchwald-Hartwig | Amines, amides | C-N | Amino, amido |

| Stille Coupling | Organostannanes | C-C | Aryl, heteroaryl, alkyl, alkenyl, alkynyl |

This wide range of possible transformations would allow chemists to generate large libraries of 5-substituted-2-methylisoquinolin-1(2H)-one derivatives for screening in drug discovery programs or for the development of new functional materials.

Precursor for Advanced Organic Materials

The isoquinolinone core, when appropriately functionalized, can exhibit interesting photophysical and electronic properties. The ability to introduce various conjugated systems at the C5 position of this compound through reactions like Suzuki and Sonogashira coupling opens up possibilities for the synthesis of novel organic materials.

For example, coupling with electron-rich or electron-deficient aromatic systems could lead to the creation of donor-acceptor type molecules with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as fluorescent probes. The rigid and planar nature of the resulting polycyclic aromatic compounds could facilitate π-π stacking, which is a crucial property for charge transport in organic semiconductors.

Role in Total Synthesis of Natural Products and Analogues

While no published total syntheses currently cite the use of this compound, its potential as a key intermediate in the synthesis of complex natural products, particularly alkaloids, is significant.

Application in Marine Alkaloid Synthesis

Many marine alkaloids possess complex, polycyclic structures that often contain a nitrogen heterocycle. The isoquinolinone skeleton is a common feature in some of these natural products. The strategic placement of the iodine atom in this compound would allow for the late-stage introduction of key structural motifs found in certain marine alkaloids.

For instance, in a hypothetical synthesis, the isoquinolinone core could be elaborated, and the C5-iodo group could be used to couple a complex side chain or to close a crucial ring system via an intramolecular coupling reaction. This approach would offer a convergent and flexible strategy for the synthesis of these challenging targets and their analogues for structure-activity relationship studies. The development of synthetic routes utilizing this building block could pave the way for the efficient production of rare and biologically potent marine natural products.

Development of Novel Chemical Tools and Probes

The true synthetic potential of this compound lies in its utility as a building block for creating sophisticated chemical tools and probes for biological research. The aryl iodide functionality is particularly suited for transition-metal-catalyzed cross-coupling reactions, which are fundamental in modern medicinal chemistry and chemical biology for constructing complex molecules. nih.govnih.gov These reactions allow for the precise and efficient installation of various functional moieties, transforming the simple isoquinolinone scaffold into tailored molecular probes.

Theoretical Applications in Probe Synthesis:

Fluorescent Probes: The isoquinoline (B145761) nucleus is known to be a component of some fluorescent molecules. nih.govresearchgate.net By strategically coupling a fluorophore or a molecule that becomes fluorescent upon binding a target, this compound can serve as the foundation for novel fluorescent probes. For instance, a Sonogashira coupling could be employed to attach an alkyne-bearing dye, or a Suzuki coupling could be used to introduce a boronic acid-functionalized fluorophore. nih.govmdpi.comlibretexts.org These probes are instrumental in cellular imaging and high-throughput screening assays.

Affinity-Based Probes: To identify the biological targets of a compound, affinity probes are often synthesized. Starting with this compound, a linker terminating in a reactive group (like an alkyne or azide for click chemistry, or a biotin tag for affinity purification) could be attached via a cross-coupling reaction. These probes allow researchers to "fish" for binding partners in a cellular lysate, helping to elucidate a drug's mechanism of action.

Photoaffinity Probes: For covalently labeling biological targets, photoaffinity probes are used. These contain a photoreactive group (e.g., a diazirine or benzophenone) that, upon UV irradiation, forms a covalent bond with nearby molecules. The iodo-isoquinolinone can be functionalized with such a group using established cross-coupling chemistry, enabling the permanent labeling and subsequent identification of target proteins or nucleic acids.

The table below illustrates the potential of this compound as a precursor for various chemical probes, detailing the synthetic reaction, the type of functional moiety that could be introduced, and the resulting probe's application.

Interactive Data Table: Potential Chemical Probes Derived from this compound

| Reaction Type | Coupled Moiety (Example) | Resulting Probe Type | Primary Application |

| Suzuki Coupling | Dansyl boronic acid | Fluorescent Probe | Cellular Imaging, FRET Assays |

| Sonogashira Coupling | Alkyne-Biotin | Affinity Probe | Target Identification, Pulldown Assays |

| Heck Coupling | Acrylate-Diazirine | Photoaffinity Probe | Covalent Labeling of Target Proteins |

| Buchwald-Hartwig Amination | Amino-linker-Azide | Bioorthogonal Handle | Click Chemistry, In-situ Labeling |

| Ullmann Coupling | Thiol-containing tag | Thioether-linked Probe | DNA-Encoded Library Synthesis |

This strategic, modular approach allows for the creation of a diverse library of chemical tools from a single, versatile starting material. By leveraging the reactivity of the aryl iodide, chemists can systematically modify the isoquinolinone core to develop probes tailored for specific biological questions, thereby advancing our understanding of complex biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.